1-(3-Naphthalen-1-yloxypropyl)piperazine;oxalic acid
Overview
Description
1-(3-Naphthalen-1-yloxypropyl)piperazine;oxalic acid is a compound that combines the structural features of naphthalene, piperazine, and oxalic acid. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. The presence of the naphthalene moiety imparts aromatic characteristics, while the piperazine ring introduces nitrogen atoms that can participate in various chemical reactions. Oxalic acid, as a co-crystal former, enhances the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Naphthalen-1-yloxypropyl)piperazine typically involves the reaction of 1-naphthol with 3-chloropropylpiperazine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1-naphthol is replaced by the 3-chloropropyl group, forming the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the incorporation of oxalic acid as a co-crystal former can be achieved through co-grinding or solvent evaporation techniques, which are commonly used in the pharmaceutical industry to improve the solubility and stability of active pharmaceutical ingredients .
Chemical Reactions Analysis
Types of Reactions
1-(3-Naphthalen-1-yloxypropyl)piperazine undergoes various chemical reactions, including:
Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.
Reduction: The nitrogens in the piperazine ring can be reduced to form secondary amines.
Substitution: The aromatic ring of naphthalene can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration and bromine for halogenation are employed.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Secondary amines.
Substitution: Nitro-naphthalene and bromo-naphthalene derivatives.
Scientific Research Applications
1-(3-Naphthalen-1-yloxypropyl)piperazine;oxalic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical co-crystal to enhance the solubility and bioavailability of poorly soluble drugs.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 1-(3-Naphthalen-1-yloxypropyl)piperazine involves its interaction with various molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The naphthalene moiety can intercalate into DNA, affecting gene expression and cellular functions. The oxalic acid component can form hydrogen bonds with biological molecules, enhancing the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
1-(3-(Naphthyl-1-yl-oxy)-propyl)-piperazine: Similar structure but without the oxalic acid component.
1-(3-(Naphthyl-1-yl-oxy)-propyl)-piperazine derivatives: Various derivatives with different substituents on the naphthalene or piperazine rings
Uniqueness
1-(3-Naphthalen-1-yloxypropyl)piperazine;oxalic acid is unique due to the presence of oxalic acid, which enhances its solubility and stability. This makes it a valuable compound for pharmaceutical applications, where solubility and stability are critical factors .
Properties
IUPAC Name |
1-(3-naphthalen-1-yloxypropyl)piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O.C2H2O4/c1-2-7-16-15(5-1)6-3-8-17(16)20-14-4-11-19-12-9-18-10-13-19;3-1(4)2(5)6/h1-3,5-8,18H,4,9-14H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPOZZOVENTQAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCOC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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